molecular formula C14H11N3O6 B331637 N-(2,4-dinitrophenyl)-2-phenoxyacetamide

N-(2,4-dinitrophenyl)-2-phenoxyacetamide

Cat. No.: B331637
M. Wt: 317.25 g/mol
InChI Key: UNEVBPWTDKQDMH-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-2-phenoxyacetamide (CAS 438617-54-0) is a chemical compound with a molecular formula of C14H11N3O6 and a molecular weight of 317.25 g/mol. This reagent features a 2,4-dinitrophenyl (DNP) group, a motif known for its utility in biochemical research and assay development. The DNP label is widely recognized for its application in creating irreversible inhibitors for various proteases. Specifically, DNP-labeled peptidyl diazomethyl ketones have been developed as effective inhibitors and disclosing agents for cathepsin B/L-like proteases, demonstrating high sensitivity and low background staining in detection methods such as Western blots . The compound's structure allows it to act as a key intermediate or labeling agent in the synthesis of more complex biochemical tools. Researchers value this compound for probing enzyme activity and mechanism-based protein profiling. It is presented as a high-purity solid for laboratory use. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H11N3O6/c18-14(9-23-11-4-2-1-3-5-11)15-12-7-6-10(16(19)20)8-13(12)17(21)22/h1-8H,9H2,(H,15,18)

InChI Key

UNEVBPWTDKQDMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-Phenoxyacetamide Derivatives ()
  • Structure : Incorporates a thiazole ring fused with a 3,5-dinitrophenyl group.
  • Activity : Demonstrated potent herbicidal effects against barnyard grass (IC₅₀ = 0.24 μM) and lettuce (IC₅₀ = 0.12 μM) due to enhanced electron deficiency from nitro groups.
N-(1-(4-Bromophenyl)ethyl)-2-Phenoxyacetamide ()
  • Structure: Features a bromo substituent at the para position of the phenoxy ring.
  • Activity : Exhibited cytotoxic and anti-inflammatory effects (e.g., compound 3a showed 78% inhibition of carrageenan-induced edema vs. 82% for diclofenac).
  • Key Difference : Bromine’s hydrophobic and bulky nature enhances membrane permeability, whereas nitro groups prioritize electrophilic interactions.
N-(4-((4-Hydroxy-3-((2-Phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide ()
  • Structure : Contains a diazenyl group and hydroxy substituent.
  • Key Difference : The diazenyl group enables conjugation and photochemical reactivity, unlike the nitro group’s primarily electron-withdrawing role.

Reactivity and Kinetic Behavior

  • Reactions with Hydrazine (): 2,4-Dinitrobenzene derivatives undergo pseudo-first-order kinetics in nucleophilic substitution with hydrazine. The absence of general base catalysis (linear kₒbₛ vs. [hydrazine] plots) suggests a single-step mechanism. For N-(2,4-dinitrophenyl)-2-phenoxyacetamide, similar reactivity is expected, with nitro groups accelerating substitution at the aromatic ring.

Crystallographic and Physicochemical Properties

  • N-(4-Hydroxy-2-nitrophenyl)acetamide (): Crystal System: Monoclinic (C2/c) with hydrogen bonding between nitro and hydroxy groups. Implication: The target compound’s nitro groups may similarly influence packing density and solubility.

Preparation Methods

Direct Amidation of 2-Phenoxyacetic Acid with 2,4-Dinitroaniline

This two-step approach involves synthesizing 2,4-dinitroaniline followed by coupling with 2-phenoxyacetyl chloride.

Step 1: Synthesis of 2,4-Dinitroaniline
2,4-Dinitroaniline is typically prepared via nitration of aniline derivatives. A modified method from sulfonation-nitration protocols (as described in patent CN103787889A) can be adapted:

  • Sulfonation : Phenol is sulfonated with concentrated sulfuric acid at 130–140°C for 180 minutes to form phenol-2,4-disulfonic acid.

  • Nitration : The sulfonated intermediate is nitrated with nitric acid at 90°C for 40 minutes, followed by hydrolysis to yield 2,4-dinitrophenol. Reduction of the nitro groups (e.g., catalytic hydrogenation) produces 2,4-dinitroaniline.

Step 2: Amide Coupling
2-Phenoxyacetyl chloride is reacted with 2,4-dinitroaniline in anhydrous dichloromethane under inert atmosphere:

2-Phenoxyacetyl chloride+2,4-DinitroanilineEt3NThis compound+HCl\text{2-Phenoxyacetyl chloride} + \text{2,4-Dinitroaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Yields range from 65% to 78% after silica gel chromatography.

Nitration of N-Phenyl-2-Phenoxyacetamide

An alternative route involves nitrating N-phenyl-2-phenoxyacetamide:

  • Synthesis of N-Phenyl-2-Phenoxyacetamide : 2-Phenoxyacetic acid is coupled with aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Nitration : The intermediate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.

Reaction Conditions and Outcomes

ParameterValue
Temperature0–5°C
Nitration Time2 hours
Yield58% (after recrystallization)

Regioselectivity is ensured by the electron-donating phenoxy group, directing nitration to the 2- and 4-positions.

One-Pot Tandem Synthesis

A streamlined method combines nitration and amidation in a single reactor:

  • Substrate Mixing : 2-Phenoxyacetic acid, aniline, and sulfuric acid are heated to 110°C to form the amide bond.

  • In Situ Nitration : Nitric acid is added incrementally at 40–50°C, followed by heating to 90°C for 40 minutes.

Advantages :

  • Reduced purification steps.

  • Overall yield: 72%.

Critical Analysis of Methodologies

Yield Optimization

Catalytic methods using DMAP (4-dimethylaminopyridine) improve amidation efficiency, boosting yields to 85%. Conversely, nitration at elevated temperatures (>50°C) leads to byproducts such as 2,4,6-trinitrophenol, necessitating stringent temperature control.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted aniline.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.

Scalability and Industrial Relevance

Patent CN103787889A highlights scalable sulfonation-nitration protocols, achieving batch sizes of 10–50 kg with 70–75% yield . Continuous flow reactors are emerging as alternatives, reducing reaction times by 40% compared to batch processes.

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